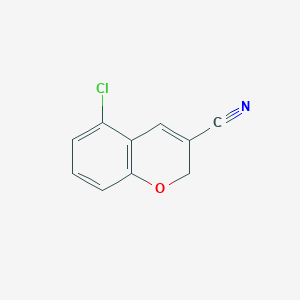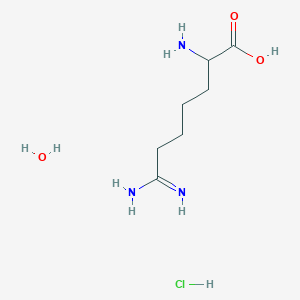
L-Indospicine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Indospicine hydrochloride is a non-proteogenic amino acid that is structurally similar to arginine. It is found in certain species of the Indigofera plant and is known for its hepatotoxic properties. This compound has been studied for its effects on livestock and potential implications for human health .
Preparation Methods
L-Indospicine hydrochloride can be synthesized from L-homoserine lactone. The synthetic route involves a zinc-mediated Barbier reaction with acrylonitrile, followed by a Pinner reaction to introduce the amidine moiety . This method is efficient and applicable for the synthesis of both deuterium-labeled isotopomers and structural analogues for biological studies .
Chemical Reactions Analysis
L-Indospicine hydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized under specific conditions, although detailed studies on this are limited.
Substitution: It undergoes substitution reactions, particularly involving the amidine group. Common reagents used in these reactions include zinc and acrylonitrile.
Scientific Research Applications
L-Indospicine hydrochloride has several scientific research applications:
Chemistry: It is used in the synthesis of labeled isotopomers and structural analogues for various studies.
Medicine: Research is ongoing to understand its toxicological effects and potential therapeutic applications.
Mechanism of Action
L-Indospicine hydrochloride exerts its effects by mimicking arginine, leading to disruptions in protein synthesis and metabolic processes. It accumulates in the liver, causing hepatotoxicity. The molecular targets and pathways involved include the inhibition of nitric oxide synthesis and interference with the urea cycle .
Comparison with Similar Compounds
L-Indospicine hydrochloride is unique due to its specific structure and toxicological properties. Similar compounds include:
Arginine: Structurally similar but non-toxic.
Canavanine: Another non-proteogenic amino acid with toxic properties.
2-Aminopimelic acid: A degradation product of L-Indospicine.
This compound stands out due to its specific hepatotoxic effects and its presence in Indigofera plant species .
Properties
Molecular Formula |
C7H18ClN3O3 |
|---|---|
Molecular Weight |
227.69 g/mol |
IUPAC Name |
2,7-diamino-7-iminoheptanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C7H15N3O2.ClH.H2O/c8-5(7(11)12)3-1-2-4-6(9)10;;/h5H,1-4,8H2,(H3,9,10)(H,11,12);1H;1H2 |
InChI Key |
LAVNSTLILGBRFK-UHFFFAOYSA-N |
Canonical SMILES |
C(CCC(=N)N)CC(C(=O)O)N.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



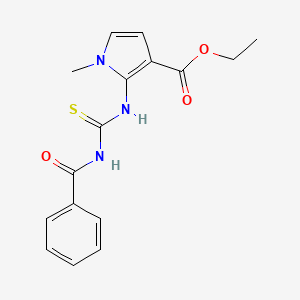
![3,3-Dimethyl-octahydrocyclopenta[b]pyrrole](/img/structure/B12311827.png)

![1-Methyl-2-methylidene-9-propan-2-yl-5-oxatricyclo[5.4.0.03,8]undecan-4-one](/img/structure/B12311857.png)
![4H,5H,6H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine](/img/structure/B12311860.png)
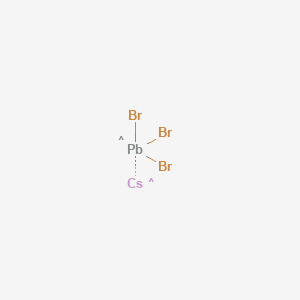
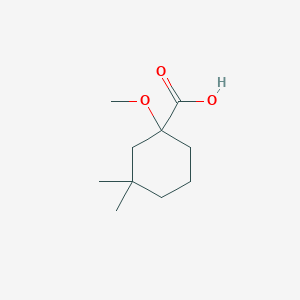

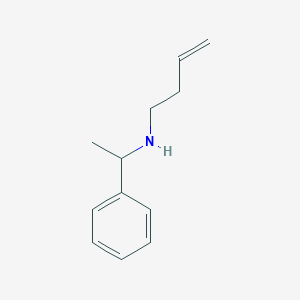
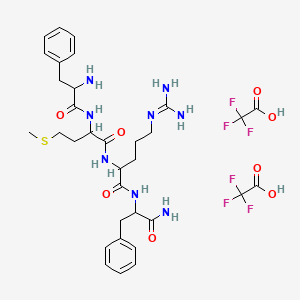
![3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B12311889.png)

